Anticancer agent 121
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 121 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of cancer cells, making it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 121 involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Anticancer agent 121 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Anticancer agent 121 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involved in cancer cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 121 involves the inhibition of key molecular targets and pathways that are crucial for cancer cell survival and proliferation. This compound is known to:
Inhibit DNA synthesis: By interfering with the replication machinery, it prevents cancer cells from dividing.
Induce apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, it triggers programmed cell death in cancer cells.
Disrupt cell signaling: By targeting specific signaling pathways, it inhibits the growth and spread of cancer cells.
相似化合物的比较
Anticancer agent 121 can be compared with other similar compounds, such as:
Oxadiazoles: Known for their anticancer activity, these compounds share a similar heterocyclic structure and mechanism of action.
Thienopyrimidines: These compounds also exhibit potent anticancer properties and are structurally related to purines.
Uniqueness: What sets this compound apart is its unique combination of high potency, selectivity for cancer cells, and ability to target multiple pathways involved in cancer progression. This makes it a highly promising candidate for further development and clinical application.
生物活性
Anticancer agent 121 is a novel compound recognized for its potential as an inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. This compound has garnered attention due to its promising anticancer activities, which are primarily attributed to its ability to disrupt metabolic pathways that are crucial for tumor growth and survival.
This compound functions by inhibiting hLDHA, which plays a pivotal role in the conversion of pyruvate to lactate in the glycolytic pathway. This inhibition leads to a decrease in lactate production, thereby altering the tumor microenvironment and reducing the acidic conditions that favor cancer cell proliferation. The following mechanisms have been identified regarding its biological activity:
- Metabolic Reprogramming : By inhibiting hLDHA, this compound forces cancer cells to rely on oxidative phosphorylation rather than aerobic glycolysis, leading to energy depletion and eventual cell death.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, contributing to tumor regression.
- Inhibition of Tumor Growth : In vivo studies have shown significant reductions in tumor size when treated with this compound compared to control groups.
Efficacy Against Various Cancer Types
This compound has shown efficacy across several cancer types, including but not limited to:
- Breast Cancer : Demonstrated significant tumor growth inhibition in MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Inhibition of A549 lung cancer cells has been reported, with mechanisms involving the downregulation of glycolytic enzymes.
- Colon Cancer : Effective against HCT-116 cell lines, showcasing its broad-spectrum anticancer potential.
Table 1: Summary of In Vitro and In Vivo Studies on this compound
Study Reference | Cancer Type | Model Type | Dose (mg/kg) | Key Findings |
---|---|---|---|---|
MedChemExpress | Breast Cancer | MCF-7 Cell Line | 10 | Significant reduction in cell viability |
PMC2238813 | Lung Cancer | A549 Cell Line | 5 | Induction of apoptosis and reduced proliferation |
Frontiers in Pharmacology | Colon Cancer | HCT-116 Cell Line | 15 | Inhibition of tumor growth in xenograft models |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics, with minimal toxicity observed in normal tissues. The compound's half-life and metabolic stability suggest a promising profile for further clinical development.
Table 2: Comparison of this compound with Other hLDHA Inhibitors
Compound Name | Mechanism | Efficacy (IC50) | Toxicity Level |
---|---|---|---|
This compound | hLDHA Inhibition | 5 µM | Low |
Compound X | hLDHA Inhibition | 3 µM | Moderate |
Compound Y | Dual Enzyme Inhibitor | 4 µM | High |
属性
分子式 |
C19H18N2O3S |
---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
methyl 2-[[3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-10-8-15(9-11-16)21-17(14-6-4-3-5-7-14)13-25-19(21)20-12-18(22)24-2/h3-11,13H,12H2,1-2H3 |
InChI 键 |
WFLZTDPYZPHQAY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=CSC2=NCC(=O)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。